![molecular formula C15H18N4O2S B293431 6-(4-Ethoxy-3-methoxyphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B293431.png)
6-(4-Ethoxy-3-methoxyphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Ethoxy-3-methoxyphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of 6-(4-Ethoxy-3-methoxyphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that this compound may exert its cytotoxic effects by inducing DNA damage and inhibiting DNA repair mechanisms. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival.
Biochemical and Physiological Effects:
6-(4-Ethoxy-3-methoxyphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have a range of biochemical and physiological effects. In addition to its cytotoxic effects on cancer cells, this compound has been shown to have anti-inflammatory properties. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in the prevention and treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-(4-Ethoxy-3-methoxyphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential as a cytotoxic agent for cancer cells. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may be useful in studying various diseases. However, one limitation of using this compound in lab experiments is its potential toxicity to normal cells. Careful dosing and monitoring may be necessary to minimize toxicity.
Zukünftige Richtungen
There are several future directions for research on 6-(4-Ethoxy-3-methoxyphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate the mechanism of action of this compound and its potential as a cancer therapy. Additionally, further studies may be needed to determine the optimal dosing and administration of this compound to minimize toxicity. Another direction is to explore the potential use of this compound in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Finally, future studies may be needed to identify other compounds that may work synergistically with 6-(4-Ethoxy-3-methoxyphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole to enhance its therapeutic effects.
Synthesemethoden
The synthesis of 6-(4-Ethoxy-3-methoxyphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been achieved using several methods. One of the most common methods involves the reaction of 4-ethoxy-3-methoxybenzaldehyde with propyl hydrazine hydrochloride to form the corresponding hydrazone. This hydrazone is then reacted with thiocarbonyldiimidazole to form the desired compound. Other methods involve the use of different reagents and conditions, but the overall goal is to form the triazolo-thiadiazole ring system.
Wissenschaftliche Forschungsanwendungen
6-(4-Ethoxy-3-methoxyphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential applications in various scientific research fields. One of the most promising applications is in the field of cancer research. This compound has been shown to have cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis.
Eigenschaften
Molekularformel |
C15H18N4O2S |
|---|---|
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
6-(4-ethoxy-3-methoxyphenyl)-3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H18N4O2S/c1-4-6-13-16-17-15-19(13)18-14(22-15)10-7-8-11(21-5-2)12(9-10)20-3/h7-9H,4-6H2,1-3H3 |
InChI-Schlüssel |
PVQSFRFUQOFCCW-UHFFFAOYSA-N |
SMILES |
CCCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)OCC)OC |
Kanonische SMILES |
CCCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)OCC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





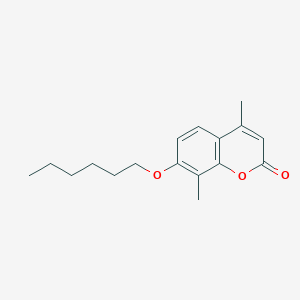
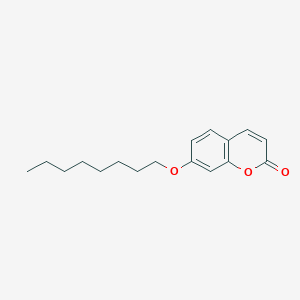
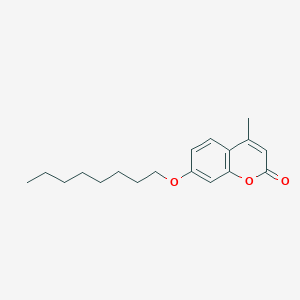
![3-ethyl-5,9-dimethyl-2-(4-methylbenzoyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B293358.png)
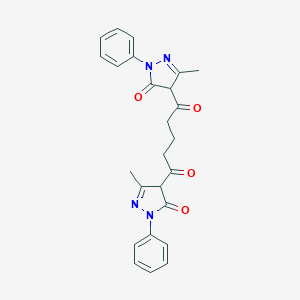
![4-({[(4-bromobenzoyl)amino]carbothioyl}amino)-N-(2-pyrimidinyl)benzenesulfonamide](/img/structure/B293364.png)
![4-({[(3-bromobenzoyl)amino]carbothioyl}amino)-N-(2-pyrimidinyl)benzenesulfonamide](/img/structure/B293365.png)

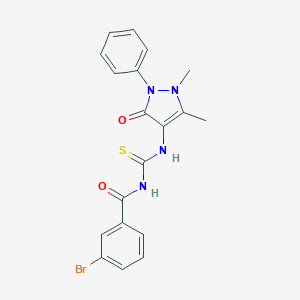
![6-[(E)-2-(4-methoxyphenyl)ethenyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B293369.png)
![6-[(E)-2-(2-methoxyphenyl)ethenyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B293370.png)
![6-(2-Phenylvinyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B293371.png)